molecular formula C8H19NO4S B560680 Aminooxy-PEG3-thiol HCl salt CAS No. 1200365-63-4

Aminooxy-PEG3-thiol HCl salt

Cat. No. B560680
M. Wt: 225.3
InChI Key: PPTKPSRJLDTYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminooxy-PEG3-thiol HCl salt is a PEG derivative containing a thiol group and an aminooxy group . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in bioconjugation, reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG3-thiol HCl salt is C8H19NO4S . Its exact mass is not specified, but the molecular weight is 298.219 . The InChi Key is RIDCHCVNPSGRPM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG3-thiol HCl salt can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

Aminooxy-PEG3-thiol HCl salt appears as a solid powder . It is soluble in DMSO . The product should be stored dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Bioconjugation and Radiolabeling

Aminooxy-PEG3-thiol HCl salt is used in bioconjugation processes, particularly in the synthesis of heterobifunctional linkers. These linkers facilitate the creation of thiol-reactive labeling agents for biomolecules, significantly utilized in positron emission tomography (PET) imaging. For example, Toyokuni et al. (2003) developed a heterobifunctional linker that enables the synthesis of maleimide-containing thiol-reactive labeling agents for PET imaging applications (Toyokuni et al., 2003).

Tissue Engineering and Hydrogel Development

The compound is instrumental in designing PEG-based hydrogel systems for biomedical applications, like tissue engineering and regenerative medicine. Huynh et al. (2018) demonstrated the use of thiol-epoxy click chemistry in engineering cytocompatible PEG-based hydrogels, which significantly enhance the osteogenesis of encapsulated human mesenchymal stem cells (Huynh et al., 2018).

Enhancing Biocompatibility and Cell Adhesion

This salt is also used to improve biocompatibility and cell adhesion in biomaterials. Grover et al. (2012) utilized oxime Click chemistry with aminooxy PEG to create hydrogels supporting cell adhesion and proliferation, demonstrating its potential in biocompatible material development (Grover et al., 2012).

Lithium Ion Conduction

In the field of energy, the salt is used to create networks for lithium ion conduction. Walker et al. (2012) explored the creation of tunable networks using thiolene chemistry with PEG for improving lithium ion conductivity, highlighting its application in battery technology (Walker et al., 2012).

Nanoparticle Stabilization

It's also employed in stabilizing nanoparticles for biological applications. Larson et al. (2012) discussed how a hydrophobic shield, which can be created using aminooxy-PEG-thiol, can prevent protein adsorption and macrophage uptake of gold nanoparticles, thus enhancing their stability in biological environments (Larson et al., 2012).

Safety And Hazards

Aminooxy-PEG3-thiol HCl salt is for research use only, not for human or veterinary use . It is shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

properties

IUPAC Name

O-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTKPSRJLDTYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG3-thiol HCl salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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